molecular formula C11H14N2O2 B12959074 (2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12959074
M. Wt: 206.24 g/mol
InChI Key: WVELEQPWTAAECY-HTLJXXAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is a heterocyclic compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethyl group at the 4-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino acids or amines.

    Introduction of the Pyridin-2-ylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyridin-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and green chemistry principles are often employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The pyridin-2-ylmethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Industry: The compound is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can engage in π-π interactions or hydrogen bonding with target proteins, while the carboxylic acid group may participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-ones: These compounds share the pyrrolidine ring structure but differ in the substitution pattern.

    Pyridin-2-yl derivatives: Compounds with a pyridin-2-yl group attached to different scaffolds.

Uniqueness

(2S)-4-(Pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid is unique due to the specific combination of the pyrrolidine ring, pyridin-2-ylmethyl group, and carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(2S)-4-(pyridin-2-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H14N2O2/c14-11(15)10-6-8(7-13-10)5-9-3-1-2-4-12-9/h1-4,8,10,13H,5-7H2,(H,14,15)/t8?,10-/m0/s1

InChI Key

WVELEQPWTAAECY-HTLJXXAVSA-N

Isomeric SMILES

C1[C@H](NCC1CC2=CC=CC=N2)C(=O)O

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=CC=N2

Origin of Product

United States

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